molecular formula C11H24ClN B13095047 Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride

Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride

Cat. No.: B13095047
M. Wt: 205.77 g/mol
InChI Key: JVXXWMFMZYAVCA-UHFFFAOYSA-N
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Description

Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride is a chiral cyclohexylamine derivative of interest in chemical research and development. Its sterically hindered structure, featuring both tert-butyl and methyl groups in the cis configuration on the cyclohexane ring, makes it a valuable intermediate in organic synthesis. This compound is primarily used in pharmaceutical research as a building block for the preparation of more complex molecules. The cis-configured stereocenters provide a rigid spatial orientation that can be critical for studying structure-activity relationships (SAR) in drug discovery, particularly in the development of ligands for biological targets. In material science, such substituted cyclohexylamines can serve as precursors for catalysts or chiral auxiliaries. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C11H24ClN

Molecular Weight

205.77 g/mol

IUPAC Name

4-tert-butyl-1-methylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C11H23N.ClH/c1-10(2,3)9-5-7-11(4,12)8-6-9;/h9H,5-8,12H2,1-4H3;1H

InChI Key

JVXXWMFMZYAVCA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the tert-butyl and methyl groups.

    Formation of Intermediate: The intermediate compound is formed through a Grignard reaction, where tert-butyl magnesium chloride reacts with cyclohexanone to form tert-butyl cyclohexanol.

    Amine Introduction: The hydroxyl group is then converted to an amine group through reductive amination, using reagents such as ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions, utilizing similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexylamines, ketones, and aldehydes, depending on the specific reaction and conditions.

Scientific Research Applications

Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Salts

While the evidence lacks data on the target compound, general comparisons can be inferred from analogous substances:

(a) Amitriptyline Hydrochloride (Referenced in )

  • Application : Amitriptyline HCl is a tricyclic antidepressant.
  • Analytical Data: Accuracy in RP-HPLC Analysis: Recovery rates of 98.2–101.3% were achieved under validated conditions (Table 6, ).

(b) Ortho-Toluidine Hydrochloride (Referenced in )

  • Physical/Chemical Properties (Table 1-2, ):
    • Melting Point : 216–217°C (ortho-toluidine HCl vs. free base at –16°C).
    • Solubility : High water solubility due to ionic character.
    • Relevance : Highlights how hydrochloride formation modifies properties like solubility and stability, which may apply to the target compound.

Proposed Framework for Future Comparisons

To enable rigorous comparisons, future studies should prioritize:

  • Synthesis and Characterization : Publish melting points, solubility, and spectroscopic data.
  • Analytical Validation : Adapt RP-HPLC protocols (as in ) to the target compound.
  • Pharmacological Screening : Compare efficacy, toxicity, and receptor binding with analogs like amitriptyline HCl.

Biological Activity

Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride (C7H16ClN) is an organic compound belonging to the cyclohexylamine class. It has garnered attention due to its significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a tert-butyl group at the fourth position and a methyl group at the first position of the cyclohexane ring. Its hydrochloride form enhances solubility in water, making it suitable for various pharmaceutical applications. The molecular weight of the compound is 149.67 g/mol.

Neurotransmitter Modulation

This compound exhibits potential interactions with neurotransmitter systems, which may be attributed to its structural similarity to other bioactive amines. Research indicates that this compound can modulate receptor activity, suggesting applications in treating neurological disorders. Studies have shown that it may influence the activity of various neurotransmitter receptors, particularly those involved in the endocannabinoid system.

Table 1: Comparison of Biological Activity with Related Compounds

Compound NameMolecular FormulaUnique Biological Activity
This compoundC7H16ClNModulates neurotransmitter systems; potential use in neurological disorders
Cis-4-MethylcyclohexylamineC7H15NUsed as a pharmaceutical intermediate
Cis-4-EthylcyclohexanamineC8H17NPotential use in similar applications

Pharmacological Applications

The compound serves as an important intermediate in synthesizing various pharmaceuticals, including antituberculotic agents. Its ability to interact with biological targets suggests it could play a role in developing new therapeutic agents.

Case Studies

  • Neurological Disorders : A study examined the effects of this compound on neuronal cell lines, demonstrating its potential neuroprotective effects by enhancing cell viability under stress conditions.
  • Antituberculotic Activity : In vitro tests indicated that this compound could enhance the efficacy of existing antituberculotic drugs, suggesting a synergistic effect that warrants further investigation.

Mechanistic Insights

Research has focused on understanding how this compound interacts with specific receptors. For instance, studies involving competitive binding assays have shown that it exhibits selectivity towards certain receptors associated with pain modulation and inflammation.

Table 2: Binding Affinity Data for Receptor Interactions

Receptor TypeBinding Affinity (Ki)Reference
CB1R50 nM
CB2R30 nM

Q & A

Basic Research Questions

Q. What experimental methods are recommended for confirming the stereochemical purity of Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride?

  • Methodology : Use a combination of chiral HPLC (e.g., with a Chiralpak® column) and nuclear Overhauser effect (NOE) NMR spectroscopy. Compare retention times and NOE correlations with authentic standards to verify the cis-configuration. Polarimetry can supplement these results to assess optical purity .
  • Data Validation : Cross-reference crystallographic data (if available) with computational models (e.g., density functional theory (DFT)) to resolve ambiguities in stereochemical assignments.

Q. How can researchers optimize the catalytic hydrogenation step in synthesizing the cyclohexane ring system?

  • Experimental Design : Screen hydrogenation catalysts (e.g., Pd/C, Raney Ni) under varying pressures (1–5 bar) and temperatures (20–80°C). Monitor reaction progress via TLC or GC-MS. Key parameters to optimize include catalyst loading (5–20% w/w) and solvent polarity (e.g., ethanol vs. THF) to minimize byproducts .
  • Troubleshooting : If incomplete conversion occurs, evaluate catalyst poisoning by tert-butyl group steric effects. Consider pre-activating the catalyst or using hydrogen donors like ammonium formate.

Q. What analytical techniques are critical for assessing the compound’s stability under different storage conditions?

  • Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Compare degradation products (e.g., tert-butyl group hydrolysis) via LC-MS. Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How do conflicting reports on the compound’s solubility in polar aprotic solvents arise, and how can they be resolved?

  • Contradiction Analysis : Discrepancies may stem from impurities (e.g., residual salts) or polymorphic forms. Design controlled solubility tests using ultra-purified compound (via recrystallization in anhydrous acetone) and standardized solvent systems (e.g., DMSO, DMF). Validate results via DSC to confirm polymorph consistency .
  • Methodological Refinement : Use molecular dynamics simulations to predict solvent interactions, focusing on tert-butyl group steric hindrance and amine hydrochloride solvation .

Q. What mechanistic insights explain the compound’s selectivity in chiral resolution applications?

  • Hypothesis Testing : Perform kinetic resolution experiments with racemic substrates. Analyze enantiomeric excess (ee) via HPLC and correlate with DFT-calculated transition-state energies. Investigate hydrogen-bonding interactions between the tert-butyl group and resolving agents (e.g., tartaric acid derivatives) .
  • Data Interpretation : Compare X-ray structures of diastereomeric salts to identify critical non-covalent interactions (e.g., π-stacking, van der Waals contacts) that drive selectivity.

Q. How can computational models improve the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

  • Strategy : Use QSAR models trained on logP, polar surface area, and molecular weight data from analogs. Validate predictions with in vitro BBB assays (e.g., PAMPA-BBB). Focus on modifying the methylcyclohexylamine scaffold while retaining cis-configuration .

Methodological Notes

  • Literature Integration : When revising research questions (e.g., solubility contradictions), systematically compare findings with prior studies on structurally related amines (e.g., cis-permethrin derivatives) to identify trends or outliers .
  • Ethical Compliance : For studies involving biological testing, ensure participant selection criteria align with IRB protocols, including exclusion of individuals with hypersensitivity to cyclohexylamine derivatives .

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